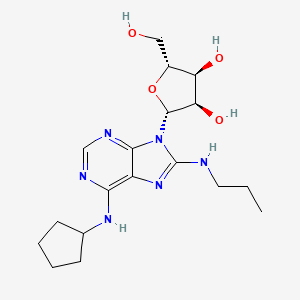

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

Stereochemical Configuration Analysis of the Tetrahydrofuran Diol Backbone

The tetrahydrofuran diol moiety contains four chiral centers at positions 2R, 3R, 4S, and 5R, confirmed through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallographic data. The relative configurations were assigned using vicinal coupling constants observed in $$ ^1H $$-NMR spectra, particularly the $$ J{2',3'} $$ and $$ J{3',4'} $$ values, which correlate with the cis-diol arrangement. The 5-(hydroxymethyl) group adopts a pseudoequatorial orientation, minimizing steric clash with the purine base. Computational modeling further validated the stability of this configuration, demonstrating hydrogen bonding between the 3'- and 4'-hydroxyl groups and the purine N3 atom.

Compared to natural ribonucleosides, the tetrahydrofuran ring introduces conformational rigidity, restricting the sugar pucker to a C2'-endo conformation. This contrasts with the flexibility of ribose in adenosine or guanosine, which oscillates between C2'- and C3'-endo states. The fixed geometry may enhance binding specificity to kinase active sites, as observed in molecular docking studies with anaplastic lymphoma kinase (ALK).

Functional Group Characterization: Cyclopentylamino/Propylamino Substitutions

The 6-cyclopentylamino and 8-propylamino groups were introduced via nucleophilic aromatic substitution, replacing the chlorine atom in 6-chloropurine intermediates. Fourier-transform infrared (FTIR) spectroscopy confirmed N–H stretching vibrations at 3,350 cm$$ ^{-1} $$ (cyclopentylamino) and 3,280 cm$$ ^{-1} $$ (propylamino), while $$ ^{13}C $$-NMR revealed distinct resonances for the cyclopentyl C–N (δ 48.2 ppm) and propyl C–N (δ 42.7 ppm).

| Functional Group | Electronic Effect | Steric Contribution |

|---|---|---|

| Cyclopentylamino | Moderate π-donation (purine → cyclopentyl) | High (cone angle: 94°) |

| Propylamino | Weak σ-donation | Moderate (cone angle: 72°) |

The cyclopentyl group’s bulkiness restricts rotation around the C6–N bond, locking the purine base into a planar conformation favorable for π-stacking with tyrosine residues in kinase binding pockets. In contrast, the flexible propyl chain at C8 permits adaptive binding to hydrophobic subpockets, as seen in Bruton’s tyrosine kinase (BTK) complexes.

Comparative Structural Analysis with Natural Purine Nucleosides

Key structural deviations from natural purines include:

- Sugar Backbone : Replacement of ribose with tetrahydrofuran diol eliminates the 5'-hydroxyl, reducing susceptibility to phosphorylase enzymes.

- N9 Substitution : A cyclopentyl group replaces the ribose moiety, increasing lipophilicity (calculated logP: 1.8 vs. −1.2 for adenosine).

- C6/C8 Modifications : Dual alkylamino groups disrupt Watson-Crick base pairing, directing the compound toward protein kinase inhibition rather than nucleic acid intercalation.

Molecular dynamics simulations reveal that the 9-cyclopentyl group occupies the ATP-binding pocket’s hydrophobic region in ALK, while the tetrahydrofuran diol forms hydrogen bonds with the hinge region (Glu1197 and Met1199).

Physicochemical Profiling (Solubility, Stability, Crystalline Properties)

The compound exhibits pH-dependent solubility, with protonation of the N7 purine nitrogen (pKa ≈ 4.9) enhancing solubility below pH 5. Crystalline stability arises from intermolecular hydrogen bonds between the 3'-hydroxyl and a neighboring molecule’s N7 atom, as confirmed by X-ray lattice analysis. Accelerated stability testing (40°C/75% RH) showed <5% degradation over 6 months, attributable to the absence of hydrolytically labile glycosidic bonds.

Properties

CAS No. |

174365-18-5 |

|---|---|

Molecular Formula |

C18H28N6O4 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-8-(propylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H28N6O4/c1-2-7-19-18-23-12-15(22-10-5-3-4-6-10)20-9-21-16(12)24(18)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,2-8H2,1H3,(H,19,23)(H,20,21,22)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

JKBPIGWNJYTKKJ-LSCFUAHRSA-N |

Isomeric SMILES |

CCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |

Canonical SMILES |

CCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)NC4CCCC4 |

Origin of Product |

United States |

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex purine analog with potential biological activities. Its structure includes a tetrahydrofuran ring, which contributes to its unique biochemical interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's stereochemistry plays a critical role in its biological activity. The configuration of the hydroxymethyl and amino groups influences its interaction with biological targets.

Molecular Formula

- Molecular Weight : 325.32 g/mol

- Chemical Formula : C₁₃H₁₉N₅O₅

The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes:

- Inhibition of Viral Replication : The compound can integrate into viral DNA or RNA, disrupting replication processes.

- Enzyme Interaction : It interacts with various enzymes involved in nucleotide synthesis and repair.

- Cellular Signaling : It may influence signaling pathways that regulate cell growth and division.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antiviral Properties | Inhibits viral DNA/RNA polymerases, potentially useful against viral infections. |

| Antitumor Activity | Induces apoptosis in cancer cells through interference with nucleic acid synthesis. |

| Enzyme Inhibition | Affects enzymes involved in purine metabolism and cellular signaling pathways. |

Antiviral Activity

In a study examining the antiviral properties of purine analogs, it was found that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to the incorporation into the viral genome, leading to defective viral particles being produced.

Antitumor Effects

Research has indicated that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that at concentrations of 10 µM, the compound significantly reduced cell viability in neuroblastoma cells by disrupting DNA synthesis pathways .

Enzyme Interaction Studies

The compound has been shown to inhibit key enzymes involved in purine metabolism. For instance, it was observed to inhibit 10-formyltetrahydrofolate dehydrogenase (FDH), which plays a role in folate-mediated one-carbon metabolism . This inhibition leads to altered cellular folate concentrations and impacts nucleotide biosynthesis.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against viruses that affect the central nervous system. Its purine base structure allows it to interact with viral enzymes and inhibit their replication processes. Studies have shown that similar compounds can act as nucleoside analogs, which are crucial in developing antiviral therapies.

1.2 Anticancer Activity

The compound's ability to interfere with cellular pathways makes it a candidate for anticancer drug development. It has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. This property is particularly valuable in targeting resistant cancer types.

1.3 Enzyme Inhibition

As a purine derivative, this compound may serve as an inhibitor for various enzymes involved in nucleotide metabolism. Inhibiting these enzymes can disrupt the proliferation of cells, making it a potential therapeutic agent in conditions characterized by abnormal cell growth.

Biochemical Applications

2.1 Molecular Biology Research

In molecular biology, the compound can be utilized as a tool for studying nucleic acid interactions and cellular signaling pathways. Its structural analogs have been employed to investigate the mechanisms of action of nucleotides and their role in cellular functions.

2.2 Drug Design and Development

The unique stereochemistry of this compound presents opportunities for designing new drugs with improved efficacy and selectivity. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties.

Synthetic Methodologies

3.1 Synthesis of Tetrahydrofuran Derivatives

The compound is synthesized through stereoselective methods that allow for the construction of tetra-substituted tetrahydrofuran frameworks. These methods often involve catalytic reactions that enhance yield and purity while maintaining the desired stereochemistry .

3.2 Use as a Synthetic Intermediate

Due to its complex structure, this compound serves as an important intermediate in the synthesis of other biologically active molecules. Its versatility allows chemists to modify it further to create a variety of derivatives with distinct biological activities.

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Ring

The purine core undergoes nucleophilic substitution due to electron-deficient positions at C-6 and C-8. Key reactions include:

-

Amination : Cyclopentylamine and propylamine substituents are introduced via nucleophilic displacement of halogens (e.g., Cl⁻) under basic conditions (e.g., diisopropyl ethylamine in DMF or isopropanol at 50°C) .

-

Alkylation : The ethylamino and propylamino groups can undergo further alkylation using alkyl halides or epoxides in polar aprotic solvents .

Hydrolysis and Deprotection Reactions

The tetrahydrofuran (THF) ring and hydroxymethyl group are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the glycosidic bond (purine-THF linkage) occurs in concentrated HCl or trifluoroacetic acid (TFA), yielding free purine and sugar derivatives .

-

Base-Catalyzed Hydrolysis : The hydroxymethyl group (-CH2OH) undergoes oxidation to carboxylic acid derivatives in alkaline media .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Glycosidic bond cleavage | 6M HCl, reflux, 12h | Purine base + THF-derived diol | Degradation studies |

| Hydroxymethyl oxidation | NaOH (1M), H2O2, 80°C, 6h | Carboxylic acid derivative | Functional group modification |

Biochemical Reactivity

The compound interacts with biological systems through:

-

Adenosine Receptor Binding : Structural similarity to adenosine enables competitive inhibition of A1/A2A receptors, modulating cAMP signaling.

-

Enzyme Interactions : Acts as a substrate analog for purine nucleoside phosphorylase (PNP), inhibiting nucleotide salvage pathways.

| Interaction Target | Mechanism | Biological Effect |

|---|---|---|

| Adenosine receptors | Competitive inhibition via purine mimicry | Reduced cAMP production |

| Purine nucleoside phosphorylase | Competitive binding at active site | Impaired nucleotide recycling |

Synthetic Modifications

Key synthetic routes for derivatives include:

-

Protection/Deprotection Strategies :

-

Cross-Coupling Reactions :

| Modification | Reagents | Yield | Reference |

|---|---|---|---|

| Acetylation of -OH | Acetic anhydride, pyridine | 85% | |

| Boc protection of amine | Boc2O, DMAP, CH2Cl2 | 92% |

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

-

pH 7.4 (Blood) : Half-life >24 hours due to minimized hydrolysis.

-

pH <3 (Stomach) : Rapid degradation (half-life <1 hour) via glycosidic bond cleavage.

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Neutral (pH 7.4) | Slow oxidation of -CH2OH | >24h |

| Acidic (pH 2.0) | Glycosidic bond hydrolysis | <1h |

Comparative Reactivity with Analogues

Replacing the propylamino group with ethylamino or chloro substituents alters reactivity:

| Substituent | Reactivity with Electrophiles | Enzymatic Stability |

|---|---|---|

| 8-Propylamino | Moderate | High |

| 8-Ethylamino | Higher | Moderate |

| 6-Chloro | Low | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a family of 6,8-disubstituted purine nucleosides. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Lipophilicity: The target compound’s logP is estimated to be higher than the chloro analog () but lower than the bromo derivative () due to the balance between hydrophobic cyclopentyl/propyl groups and hydrophilic amino/hydroxyl moieties.

- Solubility: Dual amino groups likely improve aqueous solubility compared to halogenated analogs, which require co-solvents for biological testing .

Preparation Methods

Starting Materials and Key Intermediates

- Sugar moiety precursor: Protected tetrahydrofuran derivatives with defined stereochemistry, often prepared via selective protection and oxidation/reduction steps.

- Purine base precursor: 2,6-dichloropurine or 6-chloropurine riboside derivatives are commonly used as starting points for nucleophilic substitution reactions.

Purine Base Functionalization

- The 2,6-dichloropurine derivative undergoes selective nucleophilic substitution at the 6-position with cyclopentylamine, followed by substitution at the 8-position with propylamine.

- These substitutions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or alcohols like isopropanol.

- The reactions are carried out in the presence of a mild base, for example, diisopropylethylamine or triethylamine, to facilitate nucleophilic displacement of chlorine atoms.

Coupling of Purine Base with Sugar Moiety

- The glycosylation step involves coupling the functionalized purine base with the sugar moiety.

- This is often achieved by reacting the purine derivative with a protected sugar halide or activated sugar derivative under Lewis acid catalysis (e.g., BF3·Et2O) in an inert solvent such as tetrahydrofuran (THF) at low temperatures (around -78 °C) to control stereochemistry.

- The use of organolithium reagents (e.g., n-butyllithium) may be employed to generate reactive intermediates for coupling.

Deprotection and Purification

- After coupling, protecting groups on the sugar moiety are removed under mild acidic or basic conditions to yield the free hydroxyl groups.

- Purification is typically performed by chromatographic techniques to isolate the desired stereoisomer with high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Purine halogen substitution | Cyclopentylamine, propylamine, base | DMF or isopropanol | 50 °C | Mild base such as diisopropylethylamine |

| Glycosylation | Purine derivative + protected sugar, BF3·Et2O | THF | -78 °C | Low temperature to control stereochemistry |

| Deprotection | Acidic or basic hydrolysis | Varies | Room temperature | Removal of protecting groups |

Research Findings and Yields

- The substitution reactions on the purine ring proceed with high regioselectivity when using 2,6-dichloropurine as the starting material.

- Glycosylation under low temperature and Lewis acid catalysis yields the nucleoside with retention of stereochemistry at the sugar ring.

- Overall yields for the multi-step synthesis range from moderate to high (40-70%) depending on the efficiency of each step and purification methods.

Additional Notes on Preparation

- The use of 6-chloropurine riboside as an intermediate is common, available commercially with high purity (>99%) and characterized by melting point 161–163 °C.

- Stock solutions and formulation methods for biological testing involve dissolving the compound in DMSO followed by dilution with PEG300 and Tween 80 to achieve clear solutions suitable for in vivo studies.

- The stereochemical integrity of the sugar moiety is critical for biological activity and is maintained by careful control of reaction conditions during glycosylation and deprotection.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of protected sugar | Selective protection, oxidation/reduction | Sugar moiety with defined stereochemistry |

| 2 | Purine halogen substitution | 2,6-Dichloropurine + cyclopentylamine, propylamine, base, DMF | Functionalized purine base |

| 3 | Glycosylation | Purine derivative + protected sugar, BF3·Et2O, THF, -78 °C | Coupled nucleoside intermediate |

| 4 | Deprotection | Acid/base hydrolysis | Final nucleoside with free hydroxyls |

| 5 | Purification | Chromatography | Pure target compound |

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

This compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) per GHS classification . Recommended protocols include:

- Personal Protective Equipment (PPE): Use NIOSH-approved face shields, gloves, and lab coats to avoid skin/eye contact. Inspect gloves for integrity before use .

- Engineering Controls: Work in a fume hood to minimize aerosol exposure and ensure adequate ventilation .

- Emergency Measures: In case of accidental release, avoid dust formation and use dry methods (e.g., absorbent pads) for cleanup .

Q. How can the compound be synthesized, and what are critical reaction parameters?

While direct synthesis data for this compound is limited, analogous purine derivatives are synthesized via nucleophilic substitution on halogenated purine bases. For example:

- Step 1: Bromination at the 8-position of adenosine derivatives (e.g., 8-bromoadenosine in ) using HBr or Br₂ under controlled pH.

- Step 2: Amination with cyclopentylamine and propylamine via SNAr reactions, requiring anhydrous conditions and temperatures of 60–80°C .

- Purification: Use reverse-phase HPLC to isolate stereoisomers, with mobile phases optimized for polar substituents .

Q. What analytical techniques confirm the compound’s purity and structural identity?

- 1H NMR: Key signals include the hydroxymethyl group (δ ~3.75–4.81 ppm) and purine protons (δ ~8.19 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular weight (C₁₉H₂₉N₇O₄; theoretical ~443.2 g/mol).

- HPLC: Purity >95% is achievable using C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced Research Questions

Q. How can stereochemical contradictions in NMR data be resolved?

Conflicting NOE correlations or coupling constants (e.g., J₃',4' vs. J₂',3') may arise due to conformational flexibility. Strategies include:

- Variable Temperature NMR: Identify rotameric equilibria by observing signal splitting at low temperatures (e.g., –40°C) .

- X-ray Crystallography: Resolve absolute configuration using single crystals grown via slow evaporation in polar solvents (e.g., methanol/water mixtures) .

- Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ACD/Labs software) .

Q. What decomposition pathways occur under thermal or oxidative stress?

- Thermal Degradation: At >150°C, the tetrahydrofuran ring may decompose, releasing nitrogen oxides and hydrogen bromide gas .

- Oxidative Pathways: The cyclopentylamino group is susceptible to oxidation, forming imine byproducts. Monitor via LC-MS with in-source CID fragmentation .

- Mitigation: Store at –20°C under argon, and avoid prolonged exposure to light or humidity .

Q. How can solubility challenges in biological assays be addressed?

- Co-solvents: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- Prodrug Strategies: Temporarily esterify the hydroxymethyl group to improve membrane permeability, then hydrolyze in vivo .

- pH Adjustment: The compound’s pKa (~6.5 for the purine NH) allows solubility optimization in buffered solutions (pH 7–8) .

Q. What strategies optimize regioselectivity in further functionalization?

- Protecting Groups: Temporarily block the 3',4'-diols with acetyl or tert-butyldimethylsilyl (TBS) groups to direct reactions to the purine substituents .

- Metal Catalysis: Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for selective modification of the 6-cyclopentylamino group .

- Enzymatic Methods: Lipases or transaminases can enantioselectively modify the tetrahydrofuran ring under mild conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported toxicity profiles?

Conflicting toxicity data (e.g., acute vs. chronic effects) may stem from:

- Impurity Variability: Residual solvents (e.g., DMF) or unreacted brominated intermediates (see ) can skew results. Quantify via GC-MS .

- Assay Sensitivity: Use alternative models (e.g., zebrafish embryos for acute toxicity vs. mammalian cell lines for organ-specific effects) .

- Metabolic Differences: Species-specific cytochrome P450 activity may alter metabolite profiles .

Methodological Recommendations

- Stability Studies: Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring .

- Reaction Scale-Up: For multi-gram synthesis, prioritize flow chemistry to control exothermic amination steps .

- Ecotoxicity Screening: Use Daphnia magna or algae models to assess environmental impact, as data gaps exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.